molecular formula C12H19N3O B2431502 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pent-4-enamide CAS No. 1235307-51-3

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pent-4-enamide

Cat. No. B2431502
CAS RN: 1235307-51-3
M. Wt: 221.304
InChI Key: IHGCYHXZLAXDDI-UHFFFAOYSA-N
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Description

“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pent-4-enamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring in this compound is substituted with two methyl groups at the 3rd and 5th positions . The compound also contains an amide group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) and a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the amide group. The 3,5-dimethyl-1H-pyrazol-1-yl group would likely contribute to the compound’s polarity and could influence its reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. The pyrazole ring is known to participate in various chemical reactions, particularly at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Energetic Materials

Pyrazole-bearing compounds have been used in the synthesis of energetic materials, specifically melt-castable explosives . These explosives are important for national defense and aerospace technologies due to their suitable melting points . The development of high-performance energetic materials has received increasing attention .

Antileishmanial Activity

Some pyrazole derivatives have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . The molecular docking study conducted on Lm-PTR1 justified the better antileishmanial activity of compound 13 .

Antimalarial Activity

Pyrazole derivatives have also been evaluated for their antimalarial activities . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively . These compounds may be considered potential pharmacophores for the preparation of safe and effective antimalarial agents .

Antibacterial Activity

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including antibacterial properties . They could be used in the development of new antibacterial drugs .

Anti-inflammatory Activity

These compounds also exhibit anti-inflammatory effects . This makes them potential candidates for the development of anti-inflammatory drugs .

Anticancer Activity

Pyrazole-bearing compounds have shown anticancer properties . They could be used in the development of new anticancer drugs .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The study of pyrazole derivatives is a vibrant field due to their wide range of biological activities. Future research could explore the potential applications of this compound in medicine, materials science, and other areas .

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-4-5-6-12(16)13-7-8-15-11(3)9-10(2)14-15/h4,9H,1,5-8H2,2-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGCYHXZLAXDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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